Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate typically involves the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2-fluorophenyl)acetate
- Methyl 2-amino-2-(4-bromophenyl)acetate
- Methyl 2-amino-2-(3-chloro-2-fluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This unique arrangement can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3 |
InChI Key |
QTQSZMAOIXAMGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
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